Cas no 2640957-94-2 (4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide)
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2640957-94-2
- F6709-5509
- AKOS040717921
- 4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- 4-[[1-(3-Buten-1-yl)-3-azetidinyl]oxy]-2-pyridinecarboxamide
-
- Inchi: 1S/C13H17N3O2/c1-2-3-6-16-8-11(9-16)18-10-4-5-15-12(7-10)13(14)17/h2,4-5,7,11H,1,3,6,8-9H2,(H2,14,17)
- InChI Key: AEFQYBXWRDQQFX-UHFFFAOYSA-N
- SMILES: C1(C(N)=O)=NC=CC(OC2CN(CCC=C)C2)=C1
Computed Properties
- Exact Mass: 247.132076794g/mol
- Monoisotopic Mass: 247.132076794g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 6
- Complexity: 303
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 68.4Ų
Experimental Properties
- Density: 1.182±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 414.8±45.0 °C(Predicted)
- pka: 14.79±0.50(Predicted)
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6709-5509-2μmol |
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640957-94-2 | 2μmol |
$85.5 | 2023-09-07 | ||
| Life Chemicals | F6709-5509-5μmol |
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640957-94-2 | 5μmol |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6709-5509-10μmol |
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640957-94-2 | 10μmol |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6709-5509-20μmol |
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640957-94-2 | 20μmol |
$118.5 | 2023-09-07 | ||
| Life Chemicals | F6709-5509-1mg |
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640957-94-2 | 1mg |
$81.0 | 2023-09-07 | ||
| Life Chemicals | F6709-5509-2mg |
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640957-94-2 | 2mg |
$88.5 | 2023-09-07 | ||
| Life Chemicals | F6709-5509-3mg |
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640957-94-2 | 3mg |
$94.5 | 2023-09-07 | ||
| Life Chemicals | F6709-5509-4mg |
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640957-94-2 | 4mg |
$99.0 | 2023-09-07 | ||
| Life Chemicals | F6709-5509-5mg |
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640957-94-2 | 5mg |
$103.5 | 2023-09-07 | ||
| Life Chemicals | F6709-5509-10mg |
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide |
2640957-94-2 | 10mg |
$118.5 | 2023-09-07 |
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Chemical Profile of 4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide (CAS No. 2640957-94-2)
4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide, identified by its Chemical Abstracts Service number CAS No. 2640957-94-2, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This molecule, featuring a pyridine core linked to an azetidine ring via an oxygen atom, exhibits a unique structural framework that has garnered attention for its potential biological activities. The presence of a but-3-enyl substituent on the azetidine ring introduces a degree of unsaturation, which may influence the compound's electronic properties and interact with biological targets in a specific manner.
The compound's structure suggests possible applications in the development of novel therapeutic agents. The pyridine moiety is a common pharmacophore found in many bioactive molecules, often contributing to interactions with enzymes and receptors. In particular, pyridine derivatives have been extensively studied for their roles in central nervous system (CNS) disorders, cardiovascular diseases, and inflammatory conditions. The incorporation of an azetidine ring further diversifies the chemical space, potentially enabling the discovery of compounds with distinct mechanisms of action.
Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug design. Azetidine derivatives, in particular, have shown promise as scaffolds for small-molecule drugs due to their ability to mimic natural amino acid structures while maintaining flexibility and conformational diversity. This structural feature may enhance binding affinity and selectivity when interacting with biological targets. The 4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide molecule exemplifies this trend, combining a well-established pharmacophore with a novel heterocyclic component.
One of the most compelling aspects of this compound is its potential to serve as a lead molecule for further optimization. The oxygen atom linking the pyridine and azetidine rings creates a polar interaction surface, which could be exploited to enhance solubility and bioavailability. Additionally, the butenyl group introduces a hydrophobic region that may facilitate binding to hydrophobic pockets on biological targets. These structural features make 4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide an attractive candidate for structure-based drug design.
In the context of contemporary research, there is growing interest in developing molecules that can modulate protein-protein interactions (PPIs). Many therapeutic targets, particularly those involved in complex diseases like cancer and neurodegeneration, rely on PPIs for their function. The unique architecture of 4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide suggests that it may be capable of disrupting or stabilizing such interactions. For instance, the pyridine moiety could engage with aromatic residues in protein binding pockets, while the azetidine ring could interact with aliphatic regions or form hydrogen bonds through the oxygen atom.
Furthermore, the compound's structural features align well with emerging trends in drug discovery, such as fragment-based drug design (FBDD). FBDD relies on identifying small molecular fragments that bind to target proteins with high affinity and then linking these fragments together to form more potent inhibitors. The simplicity of 4-{[1-(but-3-en-1-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide makes it an excellent starting point for such approaches. By systematically modifying its structure—such as introducing additional substituents or exploring different heterocyclic linkages—researchers can generate libraries of compounds for high-throughput screening (HTS).
Recent studies have demonstrated that pyridine-based compounds can exhibit significant therapeutic potential across a range of disease areas. For example, pyridine derivatives have been investigated as kinase inhibitors, GPCR modulators, and DNA intercalators. The 4-{[1-(but-3-en-1-yloxy)pyridinecarboxamide] moiety in this compound may mimic some of these functionalities while offering new opportunities for therapeutic intervention. Its ability to engage with multiple binding sites on target proteins could lead to synergistic effects or enhanced efficacy compared to traditional small-molecule drugs.
The synthesis of CAS No. 2640957 - 94 - 2 also presents interesting challenges and opportunities for chemists. The presence of both an azetidine ring and a butenyl group requires careful consideration during synthetic planning to ensure regioselectivity and functional group compatibility. Advances in transition-metal catalysis have made it possible to construct complex heterocyclic frameworks efficiently, which could be leveraged to access derivatives of this compound more readily than previously thought.
In conclusion,4-{[1-(butenyl)azetidin - 3 - yl]oxy}pyridine - 2 - carboxamide represents a promising candidate for further exploration in pharmaceutical research . Its unique structural features , combined with its potential biological activities , make it an attractive starting point for developing novel therapeutics . As our understanding of drug design principles continues to evolve , compounds like this one will play an increasingly important role in addressing unmet medical needs . By leveraging cutting-edge synthetic methods and computational tools , researchers can accelerate the discovery process and bring new treatments to patients more quickly than ever before .
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